8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound It features a fused imidazo-purine core structure, which is known for its significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
8-aminopurine: A simpler analog with similar biological activity.
1,7-dimethylxanthine: Shares the dimethyl substitution pattern but lacks the imidazo ring.
3-phenethyladenine: Contains the phenethyl group but differs in the core structure.
Uniqueness
8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its fused imidazo-purine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-(2-aminophenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-15-14-28-19-20(25-22(28)29(15)18-11-7-6-10-17(18)24)26(2)23(31)27(21(19)30)13-12-16-8-4-3-5-9-16/h3-11,14H,12-13,24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLRLGRANPTEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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